4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide
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Overview
Description
4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a chloro group, two methoxy groups, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of 2,5-dimethoxyaniline to form 4-chloro-2,5-dimethoxyaniline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2,5-dimethoxyaniline.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2,5-dimethoxyaniline: Shares the chloro and methoxy groups but lacks the sulfonamide and cyclohexyl moieties.
4-chloro-2,5-dimethoxyphenethylamine: Similar structure but with a phenethylamine backbone instead of a benzenesulfonamide.
Uniqueness
4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H22ClNO4S |
---|---|
Molecular Weight |
347.9 g/mol |
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C15H22ClNO4S/c1-10-6-4-5-7-12(10)17-22(18,19)15-9-13(20-2)11(16)8-14(15)21-3/h8-10,12,17H,4-7H2,1-3H3 |
InChI Key |
QMNANWXZVKUDSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Origin of Product |
United States |
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